![molecular formula C13H7ClF3N3 B8113142 3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole](/img/structure/B8113142.png)
3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole
Overview
Description
3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C13H7ClF3N3 and its molecular weight is 297.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Applications
Synthesis of Antimicrobial Compounds : Compounds with a 3-(pyrimidin-4-yl)-1H-indole structure have been synthesized and investigated for their antimicrobial activity. Some derivatives exhibited high growth inhibition activities and were further analyzed using molecular docking approaches for their interaction with bacterial proteins (El-Sayed et al., 2016).
Formation of Pyrrolo[1,2-a]indoles : A study reported a cobalt(III)-catalyzed cross-coupling reaction of 1-(pyrimidin-2-yl)-1H-indoles with ketenimines to produce 2-enaminylated indole derivatives. These compounds are crucial in medicinal chemistry due to their transformation into pyrrolo[1,2-a]indoles, an important class of compounds (Zhou et al., 2016).
Synthesis of Anticancer Agents : New 3-heteroarylindoles have been synthesized and evaluated for their potential as anticancer agents. Some of these compounds showed moderate to high anticancer activity against human breast carcinoma cell lines, highlighting the significance of the indole nucleus in drug discovery (Abdelhamid et al., 2016).
Chemical Synthesis and Development
Pd-Catalyzed C2-Acylation : Pyrimidine has been used as a directing group for synthesizing 2-acyl indoles and 2,7-diacyl indoles through direct C–H functionalization. This process, using a Pd-catalyst, highlights the versatility of pyrimidine in chemical synthesis (Kumar & Sekar, 2015).
Synthesis of Pyrimido[1,2-a]indoles : An efficient synthetic approach for creating 10-(1H-1,2,3-triazol-1-yl)pyrimido[1,2-a]indoles, including fluorinated derivatives, has been developed. This study illustrates the transformative potential of the 1,2,4-triazine ring in chemical synthesis (Kopchuk et al., 2016).
Enaminylation Process Development : The synthesis of benzo[c]carbazol-6-amines via manganese-catalyzed C2-H enaminylation of 1-(pyrimidin-2-yl)-1H-indoles with ketenimines highlights the application of these compounds in developing novel chemical processes (Zhou et al., 2018).
properties
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3/c14-12-19-6-9(13(15,16)17)11(20-12)8-5-18-10-4-2-1-3-7(8)10/h1-6,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJKDFWQIPYIEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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